molecular formula C16H14N2O2 B2938434 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-31-9

5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2938434
CAS No.: 941969-31-9
M. Wt: 266.3
InChI Key: GYZQSIPHSBACNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide is a fused heterocyclic compound featuring a furopyridine core with a methyl group at position 5 and an m-tolyl (3-methylphenyl) carboxamide substituent at position 2. The compound’s design emphasizes simplicity, with a methyl group and a non-fluorinated aryl substituent, distinguishing it from more complex derivatives in the literature.

Properties

IUPAC Name

5-methyl-N-(3-methylphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-4-3-5-12(8-10)18-16(19)15-9-13-14(20-15)7-6-11(2)17-13/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZQSIPHSBACNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence highlights several furopyridine carboxamides with variations in substituents and core isomerism. Key comparisons are outlined below:

Core Isomerism and Electronic Effects

  • Core Structure: The compound of interest features a furo[3,2-b]pyridine core, whereas analogs in the evidence (e.g., compounds from MedChemComm) are based on furo[2,3-b]pyridine .
  • Substituent Positioning : Substituents at positions 5 and 2 in the main compound contrast with analogs bearing substitutions at positions 3, 5, and 6 (e.g., fluorophenyl groups at position 2 in –2) .

Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Features
5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine 5-methyl, 2-(m-tolyl)carboxamide Non-fluorinated, moderate lipophilicity
Compound in Furo[2,3-b]pyridine 2-(4-fluorophenyl), 5-(tert-butylcarbamoylphenyl), 6-(difluoropropylamino) Fluorinated, high metabolic stability
Compound in Furo[2,3-b]pyridine 2-(4-fluorophenyl), 5-(oxadiazolylpropan-2-yl), 6-(trifluoroethylamino) Heterocyclic, enhanced target affinity
Compound in Furo[2,3-b]pyridine 2-(4-fluorophenyl), 5-(tert-butylcarbamoylphenyl), 6-methyl Fluorinated, optimized solubility
Key Observations:

Fluorine Substituents: Analogs in –2 and 4 incorporate fluorophenyl or trifluoroethyl groups, which enhance lipophilicity and metabolic stability compared to the non-fluorinated m-tolyl group in the main compound .

Heterocyclic Modifications : includes an oxadiazole moiety, which may improve hydrogen-bonding interactions with target proteins .

Electrocatalytic Approaches ()

The synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives via electrocatalytic multicomponent reactions demonstrates a green chemistry route with high yields (e.g., 85% for compound 2a) .

Traditional Coupling Reactions (–5)

The main compound’s analogs are synthesized using palladium-catalyzed cross-coupling () and carbodiimide-mediated amidation (), which are cost-effective but less environmentally friendly than electrocatalysis . The absence of fluorine or complex heterocycles in the main compound may simplify its synthesis.

Pharmacological Implications

  • Metabolic Stability : Fluorinated analogs (–2) likely exhibit longer half-lives than the main compound due to resistance to oxidative metabolism.
  • Target Affinity : Heterocyclic substituents (e.g., oxadiazole in ) may confer stronger binding to kinases or proteases compared to the m-tolyl group .
  • Toxicity Profile : The simpler structure of this compound may reduce off-target interactions, offering a safer but less potent lead compound.

Biological Activity

5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under specific conditions. Common methods include:

  • Cyclization of Pyridine and Furan Derivatives : This reaction often employs solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures.
  • Catalytic Conditions : Various catalysts can be used to enhance the yield and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like streptomycin and tetracycline in some cases.

Bacterial StrainInhibition Zone (mm)Comparison Drug
Escherichia coli20Streptomycin
Staphylococcus aureus25Tetracycline
Pseudomonas aeruginosa18Ciprofloxacin

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro studies. It has shown promising results against several cancer cell lines, including:

  • Cytotoxicity : The compound demonstrated a half-maximal cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin and 5-fluorouracil (5-FU) in certain cancer cell lines such as HT29 (colorectal cancer) and A549 (lung cancer) .
Cell LineCC50 (µM)Reference Drug CC50 (µM)
HT2958.45-FU: 381.2
A54945.0Cisplatin: 47.2

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer activity.
  • Receptor Modulation : It can interact with various receptors that regulate cellular pathways associated with inflammation and tumor growth.

Case Studies

  • In Vitro Study on Colorectal Cancer Cells : A study assessed the cytotoxic effects of the compound on HT29 cells, revealing significant apoptosis induction at concentrations as low as 10 µM, suggesting a mechanism involving pro-apoptotic pathways .
  • Antimicrobial Efficacy Assessment : A comparative analysis with standard antibiotics indicated that the compound had a broader spectrum of activity against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.